molecular formula C9H15N3O5 B583542 2'-Deoxycytidine-1'-13C Monohydrate CAS No. 478510-83-7

2'-Deoxycytidine-1'-13C Monohydrate

Cat. No. B583542
CAS RN: 478510-83-7
M. Wt: 246.227
InChI Key: HXBGOHZLZCFWLH-TXHSEDLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxycytidine-1’-13C Monohydrate is a carbon isotope labeled nucleoside compound . It is an isotopically labeled form of 2’-Deoxycytidine . This product is not intended for human or veterinary use but for research use only.


Synthesis Analysis

The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine-1’-13C Monohydrate is C9H15N3O5. The molecular weight is 246.227. The structure of this compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Scientific Research Applications

Gene Expression Regulation

2'-Deoxycytidine-1'-13C Monohydrate, as a deoxycytidine analog, plays a significant role in the study of gene expression regulation. Its application in scientific research extends to understanding how gene expression is influenced by DNA methylation and demethylation processes. A notable application is in the study of the effects of 5-Aza-2′-deoxycytidine (AzaD), a related compound, on gene expression. AzaD has been shown to activate methylated and silenced genes through promoter demethylation, though this is not its only mechanism affecting gene expression. It also influences gene expression in ways independent of DNA demethylation, illustrating the complex nature of gene regulation and the diverse responses observed in patients undergoing AzaD therapy (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).

DNA Methyltransferase Inhibition

In cancer research, 2'-Deoxycytidine-1'-13C Monohydrate-related compounds, particularly DNA methyltransferase inhibitors, have shown promising results. These inhibitors, including 5-azacytidine and 5-aza-2'-deoxycytidine, have demonstrated the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. This highlights the therapeutic potential of targeting DNA methylation in cancer treatment (J. Goffin, E. Eisenhauer, 2002).

Nucleoside Reverse Transcriptase Inhibitor Development

Another critical application is in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV treatment. Compounds like 2'-Deoxycytidine-1'-13C Monohydrate are structurally similar to natural nucleosides, making them effective in interfering with viral replication. Research into apricitabine (ATC), a novel deoxycytidine NRTI, has shown it to possess good antiviral activity, including against HIV strains resistant to other NRTIs. This highlights the potential of 2'-Deoxycytidine-1'-13C Monohydrate analogs in overcoming resistance and improving treatment outcomes for individuals with HIV (S. Cox, J. Southby, 2009).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also advises to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-TXHSEDLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine-1'-13C Monohydrate

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